3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with a 2,4,5-trimethylphenyl group and a formyl group at the 4-position
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde is used to study enzyme inhibition and receptor binding. It can be employed in the development of new drugs targeting specific biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of anti-inflammatory and anticancer agents. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
Target of Action
Similar compounds such as quinoline-chalcone and quinoline-pyrazoline hybrids have shown significant inhibition of β-hematin formation . These compounds have been synthesized with the aim of achieving antimalarial and anticancer dual action .
Mode of Action
For instance, quinoline-chalcone and quinoline-pyrazoline hybrids have shown to induce cell death on two human cancer cell lines without affecting the primary culture of human lymphocytes .
Biochemical Pathways
Related compounds have shown to affect the formation of β-hematin , which is a crucial step in the lifecycle of the malaria parasite.
Result of Action
Related compounds have shown to induce cell death on two human cancer cell lines .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 2,4,5-trimethylbenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Chichibabin Pyrazole Synthesis: Another method involves the reaction of 2,4,5-trimethylbenzaldehyde with hydrazine and acetylacetone in a Chichibabin pyrazole synthesis.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, improved catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The pyrazole ring can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and conditions such as reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, alcohols, and conditions like room temperature or mild heating.
Major Products Formed:
Oxidation: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbinol.
Substitution: Various derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.
Benzaldehyde Derivatives: Compounds with benzaldehyde groups substituted with various functional groups.
Uniqueness: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of the pyrazole ring and the 2,4,5-trimethylphenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-4-10(3)12(5-9(8)2)13-11(7-16)6-14-15-13/h4-7H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAXURHXKGKYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(C=NN2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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